NSC-207895

Beschreibung

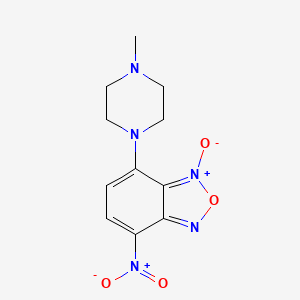

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c1-13-4-6-14(7-5-13)9-3-2-8(15(17)18)10-11(9)16(19)20-12-10/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFZDJLPWDCQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206858 | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58131-57-0 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 3-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58131-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofurazan, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J576F4C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NSC-207895 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-207895, a benzofuroxan derivative, has emerged as a potent anti-cancer agent. This technical guide delineates the core mechanism of action of this compound in cancer cells. Contrary to some initial postulations, the primary and well-documented mechanism of this compound is not the inhibition of SHP2. Instead, it functions as a downregulator of Mouse double minute X (MDMX) expression. This activity leads to the stabilization and activation of the tumor suppressor protein p53, culminating in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This guide provides a comprehensive overview of the signaling pathways affected, detailed experimental protocols for key assays, and a summary of the quantitative data supporting its mechanism of action.

Core Mechanism of Action: MDMX Inhibition and p53 Activation

This compound exerts its anti-cancer effects by targeting the p53-MDMX regulatory axis. In many cancers, the tumor suppressor function of p53 is abrogated through overexpression of its negative regulators, MDM2 and MDMX. While structurally similar, they have non-redundant roles in p53 inhibition. This compound specifically acts by inhibiting the expression of MDMX at the transcriptional level.[1][2][3] This leads to a reduction in MDMX mRNA and protein levels.[4][5]

The decrease in MDMX, a key negative regulator of p53, results in the stabilization and activation of p53.[1][2][3] Activated p53 then transcriptionally upregulates its target genes, which are involved in critical cellular processes such as cell cycle arrest and apoptosis.[1][4]

Signaling Pathway

The signaling cascade initiated by this compound is centered on the p53 pathway. By inhibiting MDMX expression, this compound disrupts the negative feedback loop that keeps p53 levels in check. This leads to an accumulation of active p53, which then transactivates a suite of downstream target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 1 µM | - | Anticancer activity | [4] |

| IC50 | 2.5 µM | HT1080 | MDMX promoter suppression | [1][4] |

| GI50 | 117 nM | G/R-luc astrocytoma | Cell growth inhibition | [4] |

Table 2: Effects of this compound on p53 Stability

| Parameter | Condition | Observation | Cell Line | Reference |

| p53 Half-life | Control (DMSO) | 20-30 minutes | MCF-7 | [4] |

| p53 Half-life | This compound (5 µM) | > 3 hours | MCF-7 | [4][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Culture

-

Cell Lines: MCF-7 (breast cancer), A549 (lung cancer), LNCaP (prostate cancer), and HT1080 (fibrosarcoma) cells are commonly used.

-

Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MDMX Promoter Activity Assay

This assay is crucial for demonstrating the direct effect of this compound on MDMX transcription.

-

Protocol:

-

HT1080 cells are stably or transiently transfected with a luciferase reporter vector containing the MDMX promoter.

-

Transfected cells are seeded in 96-well plates.

-

Cells are treated with a dose range of this compound or DMSO as a control.

-

After a 6-hour incubation, cells are lysed.

-

Luciferase activity is measured using a luciferase assay system and a luminometer.

-

The relative luciferase activity is calculated and used to determine the IC50 value.[5]

-

Cycloheximide Chase Assay

This assay is used to determine the half-life of the p53 protein.

-

Protocol:

-

MCF-7 cells are treated with 5 µM this compound or DMSO for 16 hours.

-

Cycloheximide (100 µg/mL), a protein synthesis inhibitor, is added to the culture medium.

-

Cells are harvested at various time points (e.g., 0, 1, 2, 4, 6 hours) after cycloheximide addition.

-

Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.

-

The levels of p53 and a loading control (e.g., β-actin) are detected using specific antibodies.

-

The intensity of the p53 bands is quantified and normalized to the loading control to determine the rate of p53 degradation.[6]

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA levels of p53 target genes.

-

Protocol:

-

MCF-7 cells are treated with this compound for a specified period (e.g., overnight).

-

Total RNA is extracted from the cells using a suitable kit.

-

cDNA is synthesized from the RNA template via reverse transcription.

-

qRT-PCR is performed using SYBR Green or a probe-based method with primers specific for the target genes (e.g., PUMA, BAX, PIG3, p21) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative mRNA expression levels are calculated using the ΔΔCt method.[5]

-

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.

-

Protocol:

-

MCF-7 cells are treated with this compound (e.g., 1-10 µM) for 48 hours.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.

-

The fixed cells are washed and stained with a solution containing propidium iodide (50 µg/mL) and RNase A (20 µg/mL) at 37°C for 20 minutes.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.[4]

-

Apoptosis Assay (TUNEL Staining)

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Protocol:

-

MCF-7 cells are treated with this compound for 48 hours.

-

Cells are fixed with 4% paraformaldehyde for 1 hour.

-

TUNEL staining is performed using an in situ cell death detection kit according to the manufacturer's instructions.

-

The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.[4]

-

Conclusion

This compound represents a promising class of anti-cancer agents that function by reactivating the p53 tumor suppressor pathway. Its mechanism of action, centered on the inhibition of MDMX expression, provides a clear rationale for its efficacy in cancer cells with wild-type p53. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound and similar compounds as potential cancer therapeutics. The lack of evidence for SHP2 inhibition suggests that future investigations should focus on the p53-MDMX axis to fully elucidate the therapeutic potential of this molecule.

References

- 1. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]

- 2. A small-molecule inhibitor of MDMX activates p53 and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioagilytix.com [bioagilytix.com]

- 4. ルシフェラーゼ アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

Discovery and Initial Screening of NSC 179940: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 179940, chemically identified as 2-Formyl-3-hydroxy-1H-inden-1-one, emerged as a compound of interest from the extensive screening efforts of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). This program provides a platform for the evaluation of novel chemical entities for their potential as anticancer agents.[1][2][3] NSC 179940 was subjected to the NCI-60 screen, a panel of 60 diverse human cancer cell lines, to assess its cytostatic and cytotoxic activity.[4][5] Initial findings suggested that NSC 179940 exhibits anti-proliferative effects, warranting further investigation into its mechanism of action. Subsequent studies have pointed towards the inhibition of the c-Met receptor tyrosine kinase as a potential molecular target. This guide provides an in-depth overview of the discovery, initial screening, and putative mechanism of NSC 179940, presenting key data and experimental methodologies to inform further research and development.

Discovery

The discovery of NSC 179940 is a direct result of the NCI's Developmental Therapeutics Program (DTP), which maintains a vast repository of chemical compounds for anticancer screening.[2][3][6] The program encourages the submission of novel synthetic compounds and purified natural products from various sources for evaluation.[1] While the specific origin and submitter of NSC 179940 are not publicly detailed, its entry into the NCI screening pipeline initiated the systematic evaluation of its biological activity. The compound was assigned the unique identifier NSC 179940 and advanced to the NCI-60 human tumor cell line screen.

Synthesis of 2-Formyl-3-hydroxy-1H-inden-1-one

Initial Screening: The NCI-60 Cell Line Panel

NSC 179940 was evaluated in the NCI-60 screen, a robust platform for identifying and characterizing novel anticancer agents.[5] The screen assesses the growth-inhibitory and cytotoxic effects of a compound against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

NCI-60 Screening Data for NSC 179940

The following table summarizes the growth inhibition (GI50) values for NSC 179940 across the NCI-60 cell line panel. The GI50 is the concentration of the compound that causes 50% inhibition of cell growth.

| Cell Line | GI50 (µM) | Cell Line | GI50 (µM) | Cell Line | GI50 (µM) |

| Leukemia | Colon Cancer | CNS Cancer | |||

| CCRF-CEM | 1.83 | COLO 205 | 1.80 | SF-268 | 1.93 |

| HL-60(TB) | 1.81 | HCT-116 | 1.81 | SF-295 | 1.85 |

| K-562 | 1.81 | HCT-15 | 1.83 | SF-539 | 1.84 |

| MOLT-4 | 1.82 | HT29 | 1.83 | SNB-19 | 1.89 |

| RPMI-8226 | 1.86 | KM12 | 1.83 | SNB-75 | 1.87 |

| SR | 1.83 | SW-620 | 1.83 | U251 | 1.93 |

| NSCLC | Melanoma | Ovarian Cancer | |||

| A549/ATCC | 1.89 | LOX IMVI | 1.89 | IGROV1 | 1.92 |

| EKVX | 1.89 | MALME-3M | 1.88 | OVCAR-3 | 1.89 |

| HOP-62 | 1.89 | M14 | 1.88 | OVCAR-4 | 1.89 |

| HOP-92 | 1.89 | MDA-MB-435 | 1.88 | OVCAR-5 | 1.89 |

| NCI-H226 | 1.89 | SK-MEL-2 | 1.88 | OVCAR-8 | 1.89 |

| NCI-H23 | 1.89 | SK-MEL-28 | 1.88 | NCI/ADR-RES | 1.94 |

| NCI-H322M | 1.89 | SK-MEL-5 | 1.88 | SK-OV-3 | 1.89 |

| NCI-H460 | 1.89 | UACC-257 | 1.88 | Renal Cancer | |

| NCI-H522 | 1.89 | UACC-62 | 1.88 | 786-0 | 1.92 |

| Prostate Cancer | Breast Cancer | A498 | 1.92 | ||

| PC-3 | 1.92 | MCF7 | 1.92 | ACHN | 1.92 |

| DU-145 | 1.92 | MDA-MB-231/ATCC | 1.92 | CAKI-1 | 1.92 |

| HS 578T | 1.92 | RXF 393 | 1.92 | ||

| BT-549 | 1.92 | SN12C | 1.92 | ||

| T-47D | 1.92 | TK-10 | 1.92 | ||

| UO-31 | 1.92 |

Data obtained from the NCI Developmental Therapeutics Program database.

Experimental Protocols

NCI-60 Cell Line Screening Protocol

The NCI-60 screen is conducted in two stages: an initial single-dose screen followed by a five-dose screen for compounds that meet specific activity criteria.[7][8]

Cell Culture and Plating:

-

The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[7]

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[7]

-

Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to the addition of the experimental compound.[7]

Compound Preparation and Addition:

-

Experimental drugs are solubilized in dimethyl sulfoxide (DMSO) at 400-fold the desired final maximum test concentration.[7]

-

For the initial screen, NSC 179940 was tested at a single concentration of 10⁻⁵ M.[7]

-

For the five-dose screen, serial dilutions are made to cover a 5-log concentration range.

Incubation and Assay Termination:

-

After a 48-hour incubation period with the compound, the assay is terminated.

-

For adherent cells, the supernatant is discarded, and the cells are fixed with trichloroacetic acid (TCA).

-

For suspension cells, the assay is terminated by adding TCA to the settled cells.[7]

Staining and Quantification:

-

The fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye.[7]

-

Unbound dye is removed by washing with 1% acetic acid.[7]

-

The bound stain is solubilized with 10 mM Trizma base, and the absorbance is read at 515 nm.[7]

Data Analysis:

-

The percentage growth is calculated relative to the no-drug control and a time-zero control.[7]

-

Three dose-response parameters are calculated: GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration).[7]

c-Met Kinase Assay (Putative)

While the specific assays used for the initial characterization of NSC 179940's mechanism are not detailed in the public NCI data, a typical in vitro kinase assay to assess its effect on c-Met would follow a protocol similar to this:

Materials:

-

Recombinant human c-Met kinase domain.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP (adenosine triphosphate).

-

A suitable substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1).

-

NSC 179940 at various concentrations.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant c-Met kinase, and the substrate in a 96- or 384-well plate.

-

Add NSC 179940 at a range of concentrations to the appropriate wells. Include a DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.

-

Calculate the percent inhibition of c-Met activity for each concentration of NSC 179940 and determine the IC50 value.

Putative Mechanism of Action: c-Met Inhibition

The activity profile of NSC 179940 in the NCI-60 screen, when analyzed using the COMPARE algorithm, suggests a potential mechanism of action involving the inhibition of the c-Met receptor tyrosine kinase.[9] c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[10] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.

The c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its kinase domain. This activation triggers the recruitment of various downstream signaling proteins, leading to the activation of several key pathways, including:

-

RAS-MAPK Pathway: Primarily involved in cell proliferation.

-

PI3K-AKT Pathway: Promotes cell survival and growth.

-

STAT Pathway: Regulates gene expression involved in cell survival and proliferation.

-

SRC Pathway: Influences cell motility and invasion.

By inhibiting the kinase activity of c-Met, NSC 179940 would block these downstream signaling cascades, thereby exerting its anti-proliferative effects.

Visualizations

Signaling Pathway Diagram

Caption: Putative mechanism of NSC 179940 via inhibition of the c-Met signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for the discovery and initial screening of NSC 179940.

Conclusion

The discovery and initial screening of NSC 179940 through the NCI's Developmental Therapeutics Program have identified a novel small molecule with anti-proliferative activity across a diverse range of human cancer cell lines. The data from the NCI-60 screen, coupled with computational analysis, points towards the inhibition of the c-Met signaling pathway as a plausible mechanism of action. This technical guide provides a comprehensive overview of the foundational data and experimental protocols associated with NSC 179940, offering a valuable resource for researchers and drug development professionals interested in further exploring its therapeutic potential. Future studies should focus on confirming its direct inhibitory effect on c-Met, elucidating its structure-activity relationship, and evaluating its efficacy in preclinical in vivo models.

References

- 1. NOT-CA-09-001: Reaching Out to Potential Users on Non-Grant Shared Resources of the National Cancer Institute for Division of Cancer Treatment and Diagnosis [grants.nih.gov]

- 2. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]

- 3. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. dctd.cancer.gov [dctd.cancer.gov]

- 9. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]

- 10. HGF/c-MET targeted therapeutics: novel strategies for cancer medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzofuroxan Derivatives in Oncology: A Technical Guide to Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuroxan derivatives have emerged as a promising class of heterocyclic compounds in cancer therapy. Characterized by a fused benzene and furoxan ring system, these molecules exhibit potent cytotoxic and pro-apoptotic activity across a range of cancer cell lines. This technical guide provides an in-depth overview of the core preclinical data on benzofuroxan derivatives, with a focus on their mechanism of action, experimental validation, and therapeutic potential. Quantitative data from in vitro and in vivo studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

Introduction

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Benzofuroxan derivatives have garnered significant attention due to their diverse biological activities, including antitumor properties.[1][2] These compounds are known to induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[1] This guide will delve into the technical details of the preclinical evaluation of benzofuroxan derivatives, providing a comprehensive resource for researchers in the field.

Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism by which benzofuroxan derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, via the intrinsic (mitochondrial) pathway.[2][3] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential and the subsequent activation of a caspase cascade.

Role of Reactive Oxygen Species (ROS)

Several studies have demonstrated that benzofuroxan derivatives lead to an increase in intracellular ROS levels in cancer cells. This oxidative stress is a key trigger for the apoptotic cascade.

Modulation of the AKT/BIM Signaling Pathway

A critical signaling pathway affected by benzofuroxan derivatives is the AKT/BIM pathway. The generation of ROS leads to the inhibition of AKT, a serine/threonine kinase that plays a crucial role in cell survival. The inactivation of AKT results in the upregulation of the pro-apoptotic protein BIM. BIM, a member of the Bcl-2 family, then translocates to the mitochondria to initiate the intrinsic apoptotic pathway.

The Intrinsic Apoptotic Cascade

The upregulation of BIM and other pro-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then triggers the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various benzofuroxan derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

In Vitro Cytotoxicity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3a | M-HeLa (Cervical Carcinoma) | 15.3 ± 0.9 | [2] |

| Compound 3d | M-HeLa (Cervical Carcinoma) | 12.8 ± 0.5 | [2] |

| Compound 3f | M-HeLa (Cervical Carcinoma) | 10.2 ± 0.3 | [2][3] |

| Compound 4c | HuTu 80 (Duodenal Adenocarcinoma) | 1.8 ± 0.2 | [1] |

| Compound 4c | MCF-7 (Breast Adenocarcinoma) | 2.5 ± 0.3 | [1] |

| Compound 4c | M-HeLa (Cervical Carcinoma) | 3.1 ± 0.4 | [1] |

| Compound 5d | HuTu 80 (Duodenal Adenocarcinoma) | 1.5 ± 0.2 | [1] |

| Compound 5d | MCF-7 (Breast Adenocarcinoma) | 2.1 ± 0.3 | [1] |

| Compound 5d | M-HeLa (Cervical Carcinoma) | 2.8 ± 0.4 | [1] |

| 4-amino-benzofuroxan derivatives with aniline moiety | MCF-7 (Breast Adenocarcinoma) | High Selectivity | [4] |

| 4-amino-benzofuroxan derivatives with aniline moiety | M-HeLa (Cervical Carcinoma) | High Selectivity | [4] |

In Vivo Efficacy and Toxicity

Several benzofuroxan derivatives have been tested in animal models to assess their in vivo anticancer activity and toxicity.

| Compound ID | Animal Model | Tumor Type | Dose | Outcome | Reference |

| Compound 4e | Mouse | P388 Murine Leukemia | 1.25 to 5 mg/kg (single i.p. injection) | Increased lifespan by 20 to 28% | [5] |

| Compound 4g | Mouse | P388 Murine Leukemia | 1.25 to 5 mg/kg (single i.p. injection) | Increased lifespan by 20 to 28% | [5] |

Toxicity Data:

| Compound ID | Animal Model | LD50 | Reference |

| Compound 4e | Mouse | 22.0 ± 1.33 mg/kg | [5] |

| Compound 4g | Mouse | 13.75 ± 1.73 mg/kg | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzofuroxan derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzofuroxan derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Analysis of Apoptosis by Flow Cytometry

Flow cytometry can be used to quantify apoptotic cells by measuring changes in the mitochondrial membrane potential (ΔΨm).

Protocol using a potentiometric dye (e.g., JC-1):

-

Cell Treatment: Treat cancer cells with the benzofuroxan derivative at the desired concentration and for the appropriate time.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in a buffer containing the potentiometric dye (e.g., JC-1) and incubate according to the manufacturer's instructions. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer, detecting both the red and green fluorescence. The ratio of red to green fluorescence is used to determine the percentage of apoptotic cells.[6]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and activation of proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: After treatment with the benzofuroxan derivative, lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., antibodies against total AKT, phosphorylated AKT, BIM, cleaved caspase-3, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Conclusion and Future Directions

Benzofuroxan derivatives represent a promising avenue for the development of novel anticancer therapies. Their ability to induce apoptosis through ROS generation and modulation of the AKT/BIM signaling pathway provides a solid foundation for their therapeutic rationale. The quantitative data from both in vitro and in vivo studies demonstrate their potential, with several lead compounds exhibiting potent and selective anticancer activity.

Future research should focus on optimizing the structure of benzofuroxan derivatives to enhance their efficacy and reduce their toxicity. Further in vivo studies in various cancer models, including xenograft and patient-derived xenograft (PDX) models, are warranted to validate their therapeutic potential. Additionally, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical settings. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and accelerate the development of this promising class of anticancer agents.

References

- 1. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Target of XI-006: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XI-006, a 4-nitrobenzofuroxan derivative also known as NSC207895, has emerged as a promising small molecule inhibitor in preclinical cancer research. Initially investigated for its ability to diminish Murine Double Minute 4 (MDM4) promoter activity, subsequent studies have elucidated a more direct and potent mechanism of action centered on the inhibition of MDM4 (also known as MDMX). This technical guide provides an in-depth overview of the molecular target of XI-006, detailing its mechanism of action, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.

Core Molecular Target: MDM4 (MDMX)

The primary molecular target of XI-006 is the MDM4 protein, a key negative regulator of the p53 tumor suppressor.[1] Unlike its homolog MDM2, which possesses E3 ubiquitin ligase activity, MDM4's primary role in p53 inhibition is to bind to the p53 transactivation domain, thereby directly repressing its transcriptional activity.[2] XI-006 exerts its effect not by direct binding to the MDM4 protein, but by inhibiting the transcription of the MDM4 gene.[3] This leads to a significant reduction in both MDM4 mRNA and protein levels within cancer cells.

Signaling Pathway Perturbation by XI-006

The inhibition of MDM4 transcription by XI-006 initiates a cascade of events within the p53 signaling pathway, ultimately leading to cancer cell apoptosis. The logical flow of this pathway is depicted below.

In some cellular contexts, such as Ewing sarcoma, XI-006 has been observed to induce apoptosis independently of p53.[4] This suggests the existence of alternative mechanisms of action, potentially involving the inhibition of cell division and cycle regulators like KIF20A and GPSM2.[4]

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of XI-006 have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| Ewing Sarcoma Cell Lines (various) | Ewing Sarcoma | 48 hours | 0.099 - 1.61 | [4] |

| HCT116 (p53 wild-type) | Colorectal Carcinoma | 72 hours | 29.03 | [5] |

| HCT116 (MDMX overexpressing) | Colorectal Carcinoma | 72 hours | 104.75 | [5] |

Note: Ki and EC50 values for XI-006 are not extensively reported in the currently available literature.

Experimental Protocols

The characterization of XI-006's molecular target and its cellular effects relies on a suite of standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental to determining the IC50 of XI-006.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of XI-006 in cell culture medium. Replace the existing medium with the XI-006-containing medium and incubate for the desired time (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for MDM4 mRNA Levels

This protocol is used to quantify the effect of XI-006 on MDM4 gene expression.

Detailed Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with XI-006 for a specified duration. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for MDM4 and a housekeeping gene (e.g., GAPDH or ACTB).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in MDM4 mRNA expression in XI-006-treated cells compared to control-treated cells.

Western Blotting for MDM4 and p53 Protein Levels

This technique is employed to assess the protein-level changes following XI-006 treatment.

Detailed Protocol:

-

Cell Lysis: Treat cells with XI-006, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against MDM4, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by XI-006.

Detailed Protocol:

-

Cell Treatment: Treat cells with XI-006 for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

XI-006 is a potent anti-cancer agent that primarily targets the transcriptional regulation of MDM4. By downregulating MDM4 expression, XI-006 effectively reactivates the p53 tumor suppressor pathway, leading to the induction of apoptosis in various cancer cell types. The provided quantitative data and experimental protocols offer a foundational guide for researchers and drug development professionals to further investigate the therapeutic potential of XI-006 and similar MDM4-targeting compounds. The possibility of p53-independent mechanisms of action warrants further exploration to fully understand the therapeutic scope of this promising molecule.

References

- 1. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 3. A Small-Molecule p53 Activator Induces Apoptosis through Inhibiting MDMX Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Small-molecule Inhibitor of MDMX Activates p53 and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

NSC-207895: A Technical Guide to its Apoptosis-Inducing Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-207895 has emerged as a potent small-molecule inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols associated with the apoptosis-inducing effects of this compound. By inhibiting the MDMX-p53 interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to the transcriptional upregulation of pro-apoptotic genes, including PUMA and BAX, and ultimately culminating in programmed cell death. This document summarizes key quantitative data, details essential experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumorigenesis by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers, the p53 pathway is dysregulated, often through the overexpression of its negative regulators, MDM2 and MDMX. This compound is a small-molecule inhibitor that has been identified to specifically target the interaction between p53 and MDMX.[1][2] By disrupting this interaction, this compound effectively restores p53 function, leading to the selective induction of apoptosis in cancer cells with wild-type p53. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound functions as an inhibitor of MDMX, a key negative regulator of the p53 tumor suppressor. The primary mechanism of action involves the following steps:

-

MDMX Inhibition: this compound binds to MDMX, preventing its interaction with p53.[3]

-

p53 Stabilization and Activation: The disruption of the MDMX-p53 complex leads to the stabilization and accumulation of p53 within the cell.[3]

-

Transcriptional Upregulation of Pro-Apoptotic Genes: Activated p53 acts as a transcription factor, inducing the expression of several pro-apoptotic genes, most notably PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased levels of PUMA and BAX lead to the permeabilization of the outer mitochondrial membrane.

-

Caspase Activation: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, leading to the activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3.

-

Apoptosis Execution: Activated executioner caspases cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| NB7 | Neuroblastoma | 0.52 |

| SU-DHL-5 | B-cell lymphoma | 0.66 |

| JHOS-2 | Ovarian Cancer | 0.76 |

| JM1 | B-cell lymphoma | 1.02 |

| NEC8 | Testicular Cancer | 1.19 |

| SF268 | Glioma | 1.41 |

| HLE | Liver Cancer | 1.45 |

| G-401 | Kidney Cancer | 1.61 |

| NCI-H64 | Small Cell Lung Carcinoma | 2.01 |

| JHH-2 | Liver Cancer | 2.05 |

| SNU-398 | Liver Cancer | 2.14 |

| P32-ISH | Burkitt lymphoma | 2.14 |

| KYM-1 | Rhabdomyosarcoma | 2.15 |

| SNU-423 | Liver Cancer | 2.15 |

| C-33-A | Cervical Cancer | 2.16 |

| NTERA-2-cl-D1 | Testicular Cancer | 2.17 |

| HuTu-80 | Digestive System Cancer | 2.31 |

| BV-173 | Chronic Myeloid Leukemia | 2.35 |

| KU812 | Chronic Myeloid Leukemia | 2.39 |

| VA-ES-BJ | Soft Tissue Cancer | 2.48 |

| COR-L321 | Lung Cancer | 2.49 |

| LU-135 | Small Cell Lung Carcinoma | 2.91 |

| Hs-746T | Stomach Cancer | 2.97 |

| CTB-1 | B-cell lymphoma | 3.03 |

| RD | Rhabdomyosarcoma | 3.09 |

Data sourced from the Genomics of Drug Sensitivity in Cancer database.[1]

Table 2: Apoptotic Response to this compound Treatment

| Cell Line | Concentration (µM) | Apoptotic Cells (%) |

| A549 (Lung Carcinoma) | Not Specified | > 40% |

| LNCaP (Prostate Cancer) | Not Specified | > 40% |

Data indicates a significant induction of apoptosis. More detailed dose-response data is needed for a comprehensive analysis.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key apoptotic proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, PUMA, BAX, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells by targeting the MDMX-p53 axis. This guide provides a foundational understanding of its mechanism, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow offer a clear framework for further investigation. Future studies should focus on generating more comprehensive dose-response data across a wider range of cancer cell lines and elucidating the in vivo efficacy and safety profile of this compound to advance its potential clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on MDMX Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on inhibitors of the Murine Double Minute X (MDMX) protein, a critical negative regulator of the p53 tumor suppressor. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and drug discovery. This guide provides a comprehensive overview of the mechanism of action of MDMX inhibitors, quantitative data on their efficacy, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

The Core of MDMX Inhibition: Restoring p53 Function

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation.[1] These responses can range from cell cycle arrest to apoptosis, thereby preventing the proliferation of cells with potentially cancerous transformations.[1] However, in a significant portion of human cancers where p53 itself is not mutated, its tumor-suppressive functions are often abrogated by the overexpression of its negative regulators, MDM2 and its homolog, MDMX (also known as MDM4).[2][3]

MDMX, like MDM2, binds to the N-terminal transactivation domain of p53, effectively inhibiting its ability to activate the transcription of its target genes.[2][4] While MDM2 possesses E3 ubiquitin ligase activity and targets p53 for proteasomal degradation, MDMX lacks this intrinsic activity.[2] However, MDMX can form a heterodimer with MDM2, enhancing the E3 ligase activity of the complex and leading to more efficient p53 degradation.[2][5]

MDMX inhibitors are a class of therapeutic agents designed to disrupt the protein-protein interaction between MDMX and p53.[6][7] By binding to the p53-binding pocket of MDMX, these inhibitors prevent the sequestration of p53, thereby liberating it to perform its tumor-suppressive functions. This reactivation of wild-type p53 can lead to cell cycle arrest and apoptosis specifically in cancer cells that overexpress MDMX.[6][7]

Quantitative Analysis of MDMX Inhibitor Efficacy

The development of potent and selective MDMX inhibitors is a key focus of modern cancer drug discovery. The efficacy of these inhibitors is typically quantified by their binding affinity to MDMX and their ability to disrupt the MDMX-p53 interaction. Key metrics include the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the half-maximal effective concentration (EC50). The following tables summarize the quantitative data for prominent small molecule and stapled peptide MDMX inhibitors.

Table 1: Quantitative Data for Small Molecule MDMX Inhibitors

| Inhibitor | Target(s) | Assay Type | Metric | Value | Reference(s) |

| SJ-172550 | MDMX | FP Competition | EC50 | 5 µM | [7] |

| Nutlin-3a | MDM2/MDMX | FP Competition | EC50 (for MDMX) | ~30 µM | [6] |

| WK298 | MDM2/MDMX | Unknown | Binding Affinity (for MDMX) | 11 µM | [8] |

| Nintedanib | MDM2/MDMX | MST | Kd (for MDMX) | 0.72 ± 0.40 µM | [9][10] |

| MI-219 | MDM2 | Unknown | Ki (for MDMX) | >50 µM | [11] |

| MI-63 | MDM2 | Unknown | Ki (for MDMX) | >50 µM | [11] |

| RO-2443 | MDM2/MDMX | Unknown | Potency | Nanomolar affinity | [9] |

Table 2: Quantitative Data for Stapled Peptide MDMX Inhibitors

| Inhibitor | Target(s) | Assay Type | Metric | Value | Reference(s) |

| ATSP-7041 | MDM2/MDMX | Unknown | Ki (for MDMX) | 6.8 nM | [8] |

| pDI | MDM2/MDMX | FP | Kd (for MDMX) | 3 nM | [12] |

| pDIQ | MDM2/MDMX | ELISA | IC50 (for MDMX) | 550 nM | [12] |

| SAH-p53-8 | MDMX | Unknown | Efficacy | Inhibits growth in vitro and in vivo | [2] |

| ALRN-6924 | MDM2/MDMX | Clinical Trial | Efficacy | Antitumor activity in Phase I | [2][13] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in MDMX inhibition, the following diagrams have been generated using the DOT language.

Caption: The MDMX-p53 signaling pathway and the mechanism of MDMX inhibitors.

Caption: A typical experimental workflow for an in vitro Fluorescence Polarization assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in foundational research on MDMX inhibitors.

Fluorescence Polarization (FP) Competition Assay

This in vitro assay is a widely used method to quantify the binding affinity of inhibitors to MDMX and their ability to disrupt the MDMX-p53 interaction.[14][15][16][17]

Objective: To determine the IC50 value of a test compound for the MDMX-p53 interaction.

Materials:

-

Purified recombinant N-terminal domain of human MDMX protein.[14]

-

Fluorescently labeled synthetic peptide corresponding to the p53 transactivation domain (e.g., Rhodamine-labeled p53 peptide).[14]

-

Test compound (MDMX inhibitor).

-

FP assay buffer (e.g., PBS, pH 7.5, containing 10% glycerol and a reducing agent like DTT).[14]

-

384-well microplates.[14]

-

A microplate reader capable of measuring fluorescence polarization.[14]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the MDMX protein in FP assay buffer.

-

Prepare a stock solution of the fluorescently labeled p53 peptide in FP assay buffer. The final concentration in the assay is typically in the low nanomolar range.[14]

-

Prepare serial dilutions of the test compound in FP assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the diluted test compound to the respective wells.

-

Add a solution containing the MDMX protein and the labeled p53 peptide to each well. The final concentration of MDMX is typically around 1 µM.[14]

-

Include control wells:

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the binding to reach equilibrium.[14]

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[14]

-

-

Data Analysis:

-

The percentage of inhibition is calculated based on the mP values of the test wells relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between an inhibitor and MDMX in real-time.[18][19][20]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of an inhibitor for MDMX.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).[18]

-

Purified recombinant MDMX protein (ligand).

-

Test compound (analyte).

-

Running buffer (e.g., HBS-EP buffer).

-

Immobilization reagents (e.g., EDC/NHS).

Procedure:

-

Ligand Immobilization:

-

The MDMX protein is immobilized onto the surface of the sensor chip using standard amine coupling chemistry.

-

-

Analyte Binding:

-

A series of concentrations of the test compound (analyte) are injected over the sensor chip surface.

-

The association of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index, measured in response units (RU).

-

-

Dissociation:

-

After the injection of the analyte, running buffer is flowed over the chip, and the dissociation of the analyte from the ligand is monitored.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (ka and kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[21][22][23]

Objective: To determine the complete thermodynamic profile of the interaction between an inhibitor and MDMX.

Materials:

-

Isothermal titration calorimeter.

-

Purified recombinant MDMX protein.

-

Test compound.

-

ITC buffer (e.g., phosphate buffer).

Procedure:

-

Sample Preparation:

-

The MDMX protein is placed in the sample cell of the calorimeter.

-

The test compound is loaded into the injection syringe at a higher concentration.

-

-

Titration:

-

A series of small injections of the test compound are made into the sample cell containing the MDMX protein.

-

-

Heat Measurement:

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of the test compound to the MDMX protein.

-

The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Cell-Based Assays

Cell-based assays are crucial for evaluating the biological activity of MDMX inhibitors in a cellular context.

4.4.1. Cytotoxicity Assay (e.g., CCK8)

Objective: To determine the concentration at which an MDMX inhibitor reduces the viability of cancer cells by 50% (IC50).[24]

Procedure:

-

Cancer cells (e.g., those with wild-type p53 and high MDMX expression) are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of the MDMX inhibitor for a specified period (e.g., 72 hours).[24]

-

A viability reagent (e.g., CCK8) is added to each well.

-

The absorbance is measured at the appropriate wavelength (e.g., 450 nm).[24]

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

4.4.2. Clonogenic Assay

Objective: To assess the long-term effect of an MDMX inhibitor on the ability of single cancer cells to form colonies.[25]

Procedure:

-

A low density of cancer cells is seeded in 6-well plates.

-

The cells are treated with the MDMX inhibitor.

-

The plates are incubated for an extended period (e.g., 7-14 days) to allow for colony formation.[25]

-

The colonies are fixed, stained (e.g., with crystal violet), and counted.

-

The survival fraction is calculated to determine the inhibitor's effect on long-term cell survival.[25]

Conclusion

The development of MDMX inhibitors represents a promising therapeutic strategy for a subset of cancers that retain wild-type p53 but have elevated levels of MDMX. By disrupting the MDMX-p53 interaction, these inhibitors can unleash the latent tumor-suppressive power of p53. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug developers in this exciting field. Continued research focusing on the discovery of more potent, selective, and bioavailable MDMX inhibitors, including dual MDM2/MDMX inhibitors, holds the potential to translate this targeted therapeutic approach into clinical success.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. MDMX in Cancer: A Partner of p53 and a p53-Independent Effector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Targeting Mdm2 and Mdmx in cancer therapy: better living through medicinal chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 20. mdpi.com [mdpi.com]

- 21. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 [mdpi.com]

- 23. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 24. Study on the design, synthesis and activity of MDM2/MDMX anti-tumor stapled peptide PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

XI-006: A Novel Approach to Reactivating Tumor Suppressor Pathways

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

XI-006, a 4-nitrobenzofuroxan derivative, has emerged as a promising small molecule in cancer therapy. Its primary mechanism of action involves the inhibition of Murine Double Minute X (MDMX), a key negative regulator of the p53 tumor suppressor protein. By downregulating MDMX expression, XI-006 effectively reactivates the p53 signaling pathway, leading to the induction of apoptosis in cancer cells. This guide provides an in-depth technical overview of the core mechanisms of XI-006, its impact on tumor suppressor genes, detailed experimental protocols for its evaluation, and a summary of key quantitative data. Furthermore, this document explores the p53-independent apoptotic effects of XI-006 observed in specific cancer types, highlighting its potential for broader therapeutic applications.

Core Mechanism of Action: Targeting the MDMX-p53 Axis

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers where p53 is not mutated, its function is often suppressed by negative regulators, primarily MDM2 and MDMX.[1] XI-006 exerts its anticancer effects by specifically targeting MDMX.

XI-006 acts as a transcriptional inhibitor of the MDMX gene, leading to a dose-dependent decrease in both MDMX mRNA and protein levels.[2] The reduction in MDMX protein alleviates its inhibitory effect on p53. This allows for the stabilization and activation of p53, which can then transactivate its downstream target genes.[2]

Activated p53 induces the expression of several pro-apoptotic genes, including PUMA (p53 upregulated modulator of apoptosis), BAX (Bcl-2-associated X protein), and PIG3 (p53-inducible gene 3).[2] The upregulation of these genes is a key step in initiating the intrinsic apoptotic cascade, ultimately leading to cancer cell death.[2]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on XI-006.

Table 1: In Vitro Cytotoxicity of XI-006

| Cell Line | Cancer Type | p53 Status | IC50 (48h) | Reference |

| Ewing Sarcoma Cell Lines (n=11) | Ewing Sarcoma | Various | 0.099 - 1.61 µM | [3] |

| IMR90 | Normal Human Fibroblast | Wild-Type | 6.80 µM |

Note: The range of IC50 values for Ewing sarcoma cell lines indicates varying sensitivity to XI-006.

Table 2: Effect of XI-006 on Gene Expression in MCF-7 Cells

| Gene | Function | Fold Change (mRNA) | XI-006 Concentration | Reference |

| PUMA | Pro-apoptotic | Dose-dependent increase | Not specified | [2] |

| BAX | Pro-apoptotic | Dose-dependent increase | Not specified | [2] |

| PIG3 | Pro-apoptotic | Dose-dependent increase | Not specified | [2] |

| MDMX | p53 inhibitor | Dose-dependent decrease | Not specified | [2] |

Note: Specific fold-change values and concentrations were not detailed in the referenced abstracts. Further review of the full-text articles is recommended for precise quantitative data.

p53-Independent Mechanism of Action in Ewing Sarcoma

Interestingly, in Ewing sarcoma cell lines, XI-006 induces potent apoptosis irrespective of their TP53 gene status.[3] This suggests a p53-independent mechanism of action in this specific cancer context. RNA expression analysis revealed that the cytotoxic effects of XI-006 in Ewing sarcoma are associated with the inhibition of key regulators of cell division and the cell cycle, such as KIF20A and GPSM2.[3] This finding broadens the potential therapeutic utility of XI-006 to include cancers with mutated or deficient p53.

Logical Relationship Diagram

Impact on Other Tumor Suppressor Genes: PTEN and Rb

Current research has primarily focused on the XI-006-mediated regulation of the p53 pathway. Direct evidence linking XI-006 to the modulation of other key tumor suppressor genes such as PTEN (Phosphatase and Tensin Homolog) and Rb (Retinoblastoma protein) is limited.

However, it is well-established that the p53 and Rb pathways are intricately linked, often converging to regulate cell cycle progression and apoptosis.[4] For instance, p53 can transcriptionally activate the cyclin-dependent kinase inhibitor p21, which in turn inhibits the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state.[4] Therefore, it is plausible that the activation of p53 by XI-006 could indirectly influence the Rb pathway.

Similarly, there are known connections between the PTEN and p53 pathways. Loss of PTEN can lead to the activation of the PI3K/AKT signaling pathway, which can promote the nuclear translocation and activation of MDM2, thereby leading to p53 degradation.[5] By inhibiting MDMX, a partner of MDM2, XI-006 could potentially counteract some of the downstream effects of PTEN loss on p53 stability. Further research is warranted to explore these potential indirect effects of XI-006 on the PTEN and Rb tumor suppressor pathways.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of XI-006.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of XI-006 on cancer cells and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of XI-006 in complete growth medium. Remove the medium from the wells and add 100 µL of the XI-006 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of target genes (e.g., PUMA, BAX, PIG3, MDMX) in response to XI-006 treatment.

Methodology:

-

Cell Treatment: Treat cells with the desired concentrations of XI-006 (e.g., 0.5 µM, 2 µM, 5 µM) or vehicle control for a specified time (e.g., 16 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Note: Primer sequences for human PUMA, BAX, and PIG3 would need to be designed or obtained from published literature and validated for specificity and efficiency.

Western Blotting

Objective: To detect the protein levels of p53, MDMX, and apoptosis markers (e.g., cleaved PARP) following XI-006 treatment.

Methodology:

-

Cell Lysis: Treat cells with XI-006 (e.g., 5 µM) for the desired time (e.g., 16-48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p53, MDMX, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after XI-006 treatment.

Methodology:

-

Cell Treatment: Treat cells with XI-006 (e.g., 5 µM) for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Experimental Workflow Diagram

Conclusion and Future Directions

XI-006 represents a significant advancement in the development of targeted cancer therapies. Its ability to reactivate the p53 tumor suppressor pathway by inhibiting MDMX offers a promising strategy for treating a wide range of cancers that retain wild-type p53. Furthermore, the discovery of a p53-independent mechanism of action in Ewing sarcoma suggests that the therapeutic potential of XI-006 may extend to p53-deficient malignancies.

Future research should focus on several key areas:

-

Elucidating the p53-independent mechanism: A deeper understanding of how XI-006 inhibits cell cycle regulators like KIF20A and GPSM2 is crucial for identifying biomarkers for patient selection.

-

Investigating effects on PTEN and Rb pathways: Exploring the indirect impact of XI-006 on these critical tumor suppressor pathways could reveal synergistic therapeutic opportunities.

-

In vivo efficacy and safety: Preclinical and clinical studies are necessary to evaluate the therapeutic efficacy, safety profile, and pharmacokinetic properties of XI-006.

-

Combination therapies: Given its additive effects with MDM2 inhibitors like Nutlin-3a, exploring combinations of XI-006 with other targeted therapies or conventional chemotherapy is a promising avenue for enhancing its anticancer activity.

References

- 1. mdpi.com [mdpi.com]

- 2. A Small-molecule Inhibitor of MDMX Activates p53 and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XI-006 induces potent p53-independent apoptosis in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell cycle regulation: p53-p21-RB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2 inhibition is synthetic lethal with PTEN loss in colorectal cancer cells via the p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Oncology Studies of NSC 179940

To the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive search for preliminary oncology studies related to the compound identified as NSC 179940 , it has been determined that there is no publicly available scientific literature, preclinical data, or experimental protocols associated with this specific identifier.